4-{(E)-[2-(4-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-ethoxyphenyl acetate
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Overview
Description
4-{(E)-[2-(4-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-ethoxyphenyl acetate is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[2-(4-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-ethoxyphenyl acetate typically involves a multi-step process
Formation of Thiazolotriazole Core: The initial step involves the cyclization of appropriate precursors to form the thiazolotriazole core. This can be achieved through the reaction of thiosemicarbazide with α-haloketones under basic conditions.
Introduction of Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where the thiazolotriazole core reacts with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of Ethoxyphenyl Acetate: The final step involves the esterification of the intermediate compound with 2-ethoxyphenyl acetic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[2-(4-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-ethoxyphenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-{(E)-[2-(4-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-ethoxyphenyl acetate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound is explored for its use in the synthesis of advanced polymers and as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-{(E)-[2-(4-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-ethoxyphenyl acetate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of critical biochemical pathways, such as those involved in cell division and proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- 4-{(E)-[2-(4-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate
- 4-{(E)-[2-(4-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2,6-dimethylphenyl acetate
- 4-{(E)-[2-(4-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-methoxyphenyl acetate
Uniqueness
The uniqueness of 4-{(E)-[2-(4-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-ethoxyphenyl acetate lies in its specific structural features, such as the presence of the ethoxy group and the acetate moiety, which confer distinct chemical and biological properties. These features can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H16ClN3O4S |
---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
[4-[(E)-[2-(4-chlorophenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]-2-ethoxyphenyl] acetate |
InChI |
InChI=1S/C21H16ClN3O4S/c1-3-28-17-10-13(4-9-16(17)29-12(2)26)11-18-20(27)25-21(30-18)23-19(24-25)14-5-7-15(22)8-6-14/h4-11H,3H2,1-2H3/b18-11+ |
InChI Key |
NQPMEOZMNQERDI-WOJGMQOQSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2)OC(=O)C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2)OC(=O)C |
Origin of Product |
United States |
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